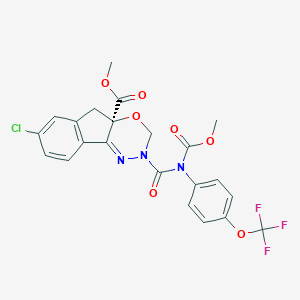

(R)-Indoxacarb

Übersicht

Beschreibung

(R)-Indoxacarb is the R-enantiomer of indoxacarb, a broad-spectrum oxadiazine insecticide acting as a sodium channel blocker. It selectively targets lepidopteran pests by inhibiting voltage-gated sodium channels, leading to paralysis and death. Indoxacarb is a pro-insecticide requiring metabolic activation into its N-decarbomethoxyllated metabolite (JT333) for toxicity . Its stereochemistry plays a critical role in environmental behavior, as the S-enantiomer can enantiomerize to the R-form in soil, which exhibits higher toxicity . Indoxacarb is widely used in integrated pest management (IPM) due to its efficacy and relatively lower non-target toxicity compared to older insecticides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Indoxacarb involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazine ring: This step involves the reaction of a hydrazine derivative with a carboxylic acid derivative to form the oxadiazine ring.

Introduction of the indole moiety: The indole moiety is introduced through a coupling reaction with the oxadiazine intermediate.

Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer of Indoxacarb.

Industrial Production Methods: Industrial production of ®-Indoxacarb typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired ®-enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Indoxacarb undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxadiazine N-oxide derivatives.

Reduction: Reduction reactions can convert ®-Indoxacarb to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Halides, amines, or thiols for substitution reactions.

Major Products: The major products formed from these reactions include oxadiazine N-oxides, amine derivatives, and various substituted oxadiazine compounds.

Wissenschaftliche Forschungsanwendungen

Field Studies

Multiple studies have demonstrated the effectiveness of (R)-Indoxacarb in various agricultural settings:

- Rice Fields : A study indicated that this compound applied at a dosage of 24 g active ingredient per hectare was effective in controlling pest populations while maintaining safety for non-target organisms .

- Cabbages and Tomatoes : Research on the persistence of this compound revealed significant efficacy against common pests in these crops, with residue analysis confirming compliance with safety standards .

Human Health Implications

While this compound is primarily an insecticide, its toxicity to humans has been documented in several case studies:

- A notable case involved a farmer who ingested this compound, resulting in methemoglobinemia. The patient required treatment with methylene blue and supportive care, underscoring the need for awareness regarding its potential toxic effects .

- Toxicity studies indicate that while it has low acute toxicity in mammals, it can cause skin sensitization and mild hematological effects at high doses .

Residue Studies

Research has focused on the environmental fate of this compound:

- Metabolism : Studies show that over 80% of residues found in plant commodities consist of the parent compound, indicating minimal biotransformation .

- Persistence : Investigations into its persistence in soil and crops reveal that this compound remains effective over extended periods but requires careful management to prevent accumulation beyond acceptable residue levels .

Regulatory Assessments

The regulatory status of this compound has been evaluated by various authorities:

- The European Food Safety Authority (EFSA) concluded that the use of this compound as an insecticide is justified based on its efficacy against target organisms and acceptable risk assessments for human health and the environment .

- The Australian Pesticides and Veterinary Medicines Authority (APVMA) has published detailed evaluations regarding its safety and effectiveness, recommending specific maximum residue limits for various food products .

Case Studies

Wirkmechanismus

®-Indoxacarb exerts its effects by blocking sodium channels in the nervous system of insects. This action disrupts the normal flow of sodium ions, leading to paralysis and eventual death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission.

Vergleich Mit ähnlichen Verbindungen

Metaflumizone

Chemical Class : Semicarbazone.

Mode of Action : Sodium channel blocker.

- Efficacy: Metaflumizone demonstrates higher toxicity than indoxacarb against fall armyworm (Spodoptera frugiperda), with LC₅₀ values 10-fold lower .

- Resistance Mechanisms : Metabolic detoxification via cytochrome P450 enzymes contributes to resistance, unlike indoxacarb, where sodium channel mutations (F1845Y, V1848I) are primary drivers .

- Sublethal Effects: Both compounds reduce larval development and fecundity in S. frugiperda, but metaflumizone’s sublethal doses cause more pronounced reproductive suppression .

Spinosad

Chemical Class : Macrocyclic lactone.

Mode of Action : Nicotinic acetylcholine receptor agonist.

- Efficacy: Spinosad is less potent than indoxacarb against cockroaches (Blattella germanica), with an LD₅₀ of 429 ng/insect compared to indoxacarb’s 51 ng/insect .

- Non-Target Toxicity: Both insecticides reduce feeding and reproduction in cockroaches, but spinosad causes greater disruption of acetylcholinesterase (AChE) and glutathione metabolism .

- Environmental Persistence: Spinosad degrades rapidly in sunlight (half-life <1 day), whereas indoxacarb persists longer in soil (DT₅₀: 65.3–321 days) .

Thiodicarb

Chemical Class : Carbamate.

Mode of Action : Acetylcholinesterase inhibitor.

- Resistance Profile : Thiodicarb-resistant H. armigera populations show moderate cross-resistance to indoxacarb (resistance ratio: 5.6–62.5), suggesting overlapping detoxification mechanisms .

- Residual Activity : Indoxacarb provides shorter residual control (1–3 days) compared to thiodicarb, which remains effective for up to 7 days .

Data Tables

Table 1: Key Properties of (R)-Indoxacarb and Comparable Insecticides

Table 2: Efficacy and Sublethal Effects

Research Findings and Unique Considerations

Enantiomer-Specific Behavior

- Soil Enantiomerization : The S-enantiomer of indoxacarb converts to the R-form in acidic and alkaline soils, enhancing toxicity over time .

- Commercial Formulations : Enriched S-indoxacarb formulations (70:30 S/R) exhibit stereoselective degradation in crops like tea, affecting residue profiles .

Environmental Impact

- Persistence : Indoxacarb’s metabolites (e.g., IN-MK643, IN-ML438) persist in soil for >100 days, posing risks for rotational crops .

- Crop Safety : Rapid dissipation in vegetables (half-life: 1.55–2.76 days) allows safe consumption 1 day post-application .

Resistance Management

- Fitness Costs : Resistant S. frugiperda populations exhibit reduced larval viability and prolonged development, aiding resistance mitigation .

Biologische Aktivität

(R)-Indoxacarb is a potent insecticide belonging to the oxadiazine class, primarily used for agricultural pest control. Its mechanism of action involves blocking neuronal voltage-dependent sodium channels, leading to paralysis and death in target insect species. This article delves into the biological activity of this compound, focusing on its efficacy, toxicity, and implications for human health and environmental safety.

This compound acts selectively on insect sodium channels, which are crucial for neuronal signaling. Upon binding, it inhibits the influx of sodium ions, leading to disrupted action potentials and subsequent paralysis in insects. This unique mechanism allows this compound to target pests resistant to other pesticides, making it an effective tool in integrated pest management strategies .

Efficacy Against Insect Pests

Numerous studies have demonstrated the effectiveness of this compound against various insect species. For example, a study assessing its impact on Solenopsis invicta (red imported fire ants) revealed significant alterations in the transcriptome profile and enzyme activity following exposure. The toxicity bioassay indicated that certain populations exhibited varying levels of resistance to this compound, with the Guangzhou-2 population showing a resistance ratio 2.12-fold higher than the most susceptible population from Zhuhai .

Table 1: Toxicity Bioassay Results for this compound on Solenopsis invicta

| Population | % Mortality | Resistance Ratio |

|---|---|---|

| GZ-2 | 0.020 | 2.12 |

| GZ-1 | 0.018 | - |

| HY | 0.011 | - |

| HZ | 0.014 | - |

| SZ | 0.011 | - |

| DG | 1.18 × 10^-7 | - |

| JM | 9.37 × 10^-8 | - |

| ZS | 6.43 × 10^-8 | - |

| ZH | 5.67 × 10^-8 | - |

Toxicity and Human Health Implications

While this compound is designed for insect control, its toxicity profile raises concerns regarding human exposure. A notable case involved a farmer who ingested this compound, resulting in methemoglobinemia—a condition characterized by reduced oxygen-carrying capacity of blood due to oxidation of hemoglobin . The patient required prompt treatment with methylene blue and supportive care, highlighting the potential risks associated with accidental or intentional ingestion of this compound.

Case Study: Methemoglobinemia from Indoxacarb Ingestion

- Patient Profile : A 38-year-old farmer

- Exposure : Intentional ingestion of this compound

- Symptoms : Cyanosis, hypoxemia

- Treatment : Methylene blue administration; significant clinical improvement noted within days

This case underscores the necessity for healthcare providers to be aware of the toxic effects associated with this compound exposure and the importance of early intervention.

Environmental Persistence and Safety

Research indicates that this compound has a relatively short environmental half-life, ranging from 1.55 to 2.76 days depending on various factors such as vegetable type and seasonal conditions . This rapid dissipation minimizes long-term ecological impacts; however, it necessitates careful management to prevent acute exposure risks.

Table 2: Environmental Persistence Data for this compound

| Study Parameter | Value |

|---|---|

| Half-Life | 1.55 - 2.76 days |

| Primary Degradation Pathway | Microbial degradation |

Q & A

Basic Questions

Q. What analytical methods are recommended for quantifying (R)-Indoxacarb residues in plant and animal matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely validated for residue extraction and quantification in crops, soil, and animal tissues . For enantiomeric separation, chiral stationary phases, such as amylose-based columns, are critical to distinguish this compound from its S-enantiomer, especially in environmental and metabolic studies . Sample purification steps may vary: plant matrices often require PSA (primary secondary amine) and C18 sorbents, while animal tissues (e.g., fat, liver) may need lipid-phase partitioning due to indoxacarb’s high log POW (4.65) .

Q. How are maximum residue limits (MRLs) established for this compound in agricultural commodities?

MRLs are derived from supervised field trials conducted at Good Agricultural Practice (GAP) rates. Residue dissipation data (e.g., half-life of 1.12–1.31 days in crops) and probabilistic dietary intake models are used to ensure residues remain below the acceptable daily intake (ADI). The FAO/WHO defines residues as the sum of indoxacarb and its R-enantiomer for compliance, with additional metabolites (e.g., IN-JT333) included in animal commodities due to toxicity concerns .

Q. What is the role of enantiomeric separation in studying this compound’s environmental fate and toxicity?

Chiral analysis using high-resolution mass spectrometry (HRMS) or chiral HPLC is essential because the R-enantiomer exhibits higher bioactivity. Degradation studies in water and soil reveal enantiomer-specific persistence, with microbial activity (e.g., Bacillus cereus) preferentially degrading the S-form, altering enantiomeric ratios over time .

Q. How should researchers design supervised trials to generate residue data for this compound regulatory submissions?

Trials must follow FAO/WHO guidelines: apply indoxacarb at single and double GAP rates, collect samples at intervals (0, 1, 3, 7 days), and use validated analytical methods to quantify residues. Statistical models (e.g., first-order kinetics) determine half-lives, while Monte Carlo simulations assess acute/chronic dietary risks across demographic groups .

Q. What criteria determine the inclusion of metabolites in the residue definition of this compound for dietary risk assessment?

Metabolites are included based on toxicity and persistence. For example, IN-JT333 in animal fat (7–11% of parent levels) is included due to its toxicological significance. Residue definitions for risk assessment in animal commodities sum indoxacarb, its R-enantiomer, and toxic metabolites .

Advanced Research Questions

Q. What experimental approaches are used to assess the environmental degradation pathways of this compound in soil and water systems?

Chiral liquid chromatography-tandem HRMS tracks enantiomer-specific degradation. Soil microcosm studies with isotope-labeled indoxacarb identify microbial metabolites, while photolysis experiments under UV light quantify hydrolytic byproducts. Half-lives in aerobic soil (1.12–1.31 days) and water (pH-dependent stability) are modeled using first-order kinetics .

Q. How can cross-resistance between this compound and other sodium channel blockers be evaluated in pest populations?

Baseline susceptibility assays (e.g., diet incorporation or topical application) establish LC50 values for field populations. Cross-resistance is assessed via probit analysis comparing resistance ratios (RR) between indoxacarb and metaflumizone. For example, Spodoptera frugiperda populations with 942-fold resistance to metaflumizone show only 16-fold resistance to indoxacarb, indicating distinct target-site interactions .

Q. What statistical models are appropriate for analyzing the field efficacy of this compound against resistant insect populations?

Abbott’s formula (% mortality = [(Control survival − Treated survival)/Control survival] × 100) corrects for natural mortality in bioassays . Resistance allele frequencies are estimated using F2 screens or dose-response curves. Field efficacy data (e.g., yield comparisons in cotton trials) are analyzed via ANOVA, with resistance thresholds set at >10% survival at diagnostic concentrations .

Q. What methodologies are effective in formulating nanoencapsulated this compound to enhance its bioactivity?

Nanoencapsulation using poly(lactic-co-glycolic acid) (PLGA) or chitosan improves solubility and bioavailability. Efficacy is tested via leaf-dip assays, with nanoformulations showing 2–5× higher toxicity (LC50 = 2.9 ppm) compared to conventional formulations (LC50 = 15.9 ppm) in Spodoptera littoralis .

Q. How can detoxification enzymes in pest species influence the metabolic resistance to this compound?

Esterase and cytochrome P450 activities are quantified using spectrophotometric assays (e.g., α-naphthyl acetate hydrolysis). In Plutella xylostella, gut bacteria (e.g., Bacillus cereus) degrade indoxacarb via esterase-mediated pathways, reducing toxicity. RNAi silencing of CYP6B6 in Helicoverpa armigera confirms its role in metabolic resistance .

Eigenschaften

IUPAC Name |

methyl (4aR)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317230 | |

| Record name | (R)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185608-75-7 | |

| Record name | (R)-Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185608-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185608757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoxacarb, (-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610LV0BX3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.